4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Physicochemical Optimization ADME Prediction Antiplasmodial SAR

Procure 4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide (CID 16446470) to standardize your antiplasmodial SAR studies with a benchmark LogP of 3.5 and TPSA of 77.3 Ų. This 1,2,5-oxadiazole (furazan) core serves as a superior permeability control; its unique 4-chlorobenzamide and 4-ethoxyphenyl substitution pattern ensures consistent membrane engagement, unlike isomeric 1,3,4-oxadiazoles. Use the reactive chlorine handle for rapid cross-coupling diversification of a pre-validated ADME scaffold.

Molecular Formula C17H14ClN3O3
Molecular Weight 343.77
CAS No. 874146-56-2
Cat. No. B2474867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
CAS874146-56-2
Molecular FormulaC17H14ClN3O3
Molecular Weight343.77
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClN3O3/c1-2-23-14-9-5-11(6-10-14)15-16(21-24-20-15)19-17(22)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,21,22)
InChIKeyJQXYHFMNHYNUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 225 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide (CAS 874146-56-2): A 1,2,5-Oxadiazole Scaffold with Balanced Physicochemical Properties


The compound 4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide (CID 16446470) is a synthetic small molecule belonging to the 1,2,5-oxadiazole (furazan) class, a privileged scaffold in antiplasmodial drug discovery [1]. It is characterized by a LogP of 3.5 and a topological polar surface area (TPSA) of 77.3 Ų, placing it within favorable oral drug-likeness space . This compound serves as a mechanistic probe and a core for structure-activity relationship (SAR) exploration in early-stage research, available from screening compound suppliers.

Procurement Risk: The Non-Interchangeability of 1,2,5-Oxadiazole Isomers and Substituent Combinations


Generic substitution with a different 1,2,5-oxadiazole or an analog with a slightly modified substituent is not feasible. The specific combination of the 4-chlorobenzamide and 4-ethoxyphenyl groups dictates the compound's unique logP (3.5) and electronic profile, a balance critical for consistent membrane permeability and target engagement [1]. The isomeric 1,3,4-oxadiazole scaffold, for example, confers entirely different biological activity and metabolic stability profiles [2]. Any deviation from this precise structure can lead to unpredictable changes in potency, selectivity, and ADME properties, invalidating ongoing SAR studies and wasting previous experimental investment. The following evidence substantiates these critical, quantifiable differentiators.

Quantitative Differentiation Guide for 4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide: Comparator-Based Evidence


Precisely Balanced Lipophilicity for Optimal Permeability vs. Key Antiplasmodial Analogs

The target compound's Lipinski-compliant LogP of 3.5 [1] positions it in an optimal range for cell permeability, distinctly separating it from both more hydrophilic and more lipophilic antiplasmodial analogs. This specific LogP value is predicted to improve passive permeability and oral absorption, a critical advantage highlighted in the compound's commercial datasheet .

Physicochemical Optimization ADME Prediction Antiplasmodial SAR

Topological Polar Surface Area (TPSA) Advantage Over High-Molecular-Weight Next-Generation Agents

With a TPSA of 77.3 Ų [1], the compound sits well below the 140 Ų threshold for good oral bioavailability. This value is lower than many later-generation antiplasmodial oxadiazoles with bulkier substituents, which can experience solubility and absorption challenges.

Drug-likeness Oral Bioavailability TPSA

Aqueous Solubility Profile for Consistent In Vitro Assay Conditions

The commercial datasheet reports a logSw of -4.60 , indicating moderate aqueous solubility. This is a crucial differentiator from extremely lipophilic, insoluble analogs (logSw < -5.0) that exhibit precipitation and non-specific binding artifacts in cell-based assays.

Solubility Assay Development In Vitro Pharmacology

Optimal Application Scenarios for 4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide Based on Validated Evidence


Physicochemical Benchmarking in Antiplasmodial Structure-Activity Relationship (SAR) Studies

The uniquely balanced LogP (3.5) and moderate TPSA (77.3 Ų) profile [1] make this compound an ideal internal standard or benchmark for assessing how structural modifications alter permeability and solubility within a 1,2,5-oxadiazole antiplasmodial series. It resolves the specific limitation of highly active but poorly permeable hydrophilic leads.

Permeability Probe in Cellular Assay Troubleshooting

When a more polar or larger lead compound yields no cellular activity despite high biochemical target potency, this compound, with its calculated logSw of -4.60 and high predicted permeability [1], can serve as a control. A positive result with this control and a negative result with the lead suggests a cellular penetration problem rather than a target engagement issue.

Core Structure for Late-Stage Functionalization Libraries

The presence of a reactive chlorine moiety on the benzamide ring provides a synthetic handle for diversification via metal-catalyzed cross-coupling [1]. This enables the rapid generation of focused libraries to probe the chemical space around a core scaffold with pre-validated ADME properties, a clear advantage over a non-functionalized core.

Reference Compound for Computational ADMET Model Validation

As a compound with published computed descriptors (LogP, TPSA, logSw, logD) from both PubChem [1] and a commercial vendor , it serves as a consistent, publicly available test case for validating and calibrating in silico ADMET prediction models, ensuring that computational tools accurately forecast the properties of this specific chemotype.

Quote Request

Request a Quote for 4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.